Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Description
Molecular Architecture
Core Spiro[5.5]Undecane Scaffold
The central structural feature of tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is its spiro[5.5]undecane framework. This bicyclic system consists of two piperidine rings fused at a single spiro carbon atom (position 2 of one ring and position 4 of the other), creating a rigid three-dimensional geometry. The spiro junction forces the two rings into a perpendicular arrangement, limiting conformational flexibility and stabilizing the molecule against torsional strain.
The numbering of the spiro system follows IUPAC rules, with the primary piperidine ring (containing the tert-butyl carbamate group) designated as the first ring and the secondary ring (bearing the benzyl substituent) as the second. The 5.5 designation indicates that each ring contains five non-spiro carbon atoms, resulting in an 11-membered bicyclic structure.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₀N₂O₃ |
| Molecular Weight | 358.47 g/mol |
| Spiro Junction | C2 (primary) and C4 (secondary) |
Functional Groups
Tert-Butyl Carbamate
The tert-butyl carbamate (Boc) group at position 2 serves as a protective moiety for the secondary amine. This group is synthesized via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Its bulky tert-butyl substituent sterically shields the adjacent nitrogen, preventing undesired nucleophilic reactions while maintaining stability under acidic conditions.
Benzyl Substituent
A benzyl group (C₆H₅CH₂−) is attached to the nitrogen at position 9. This aromatic substituent enhances lipophilicity, influencing the compound’s solubility and membrane permeability. The benzylic methylene group (−CH₂−) exhibits moderate reactivity due to resonance stabilization with the phenyl ring, enabling potential functionalization via hydrogenolysis or oxidation.
Ketone Moiety
The 5-oxo group introduces a ketone at position 5 of the secondary piperidine ring. This carbonyl group participates in hydrogen bonding and polar interactions, affecting both physicochemical properties and biological activity. Its electron-withdrawing nature also modulates the basicity of adjacent nitrogen atoms.
| Functional Group | Position | Role |
|---|---|---|
| Tert-butyl carbamate | 2 | Amine protection, steric bulk |
| Benzyl substituent | 9 | Lipophilicity enhancement |
| Ketone | 5 | Hydrogen bonding, polarity modulation |
Stereochemical Considerations and Conformational Dynamics
The spiro[5.5]undecane core contains two stereogenic centers at the spiro carbon (C2) and the nitrogen-bearing carbon (C9). The rigid bicyclic system restricts free rotation, leading to distinct diastereomeric and enantiomeric forms. Computational studies of analogous diazaspiro compounds reveal that the energy barrier for ring flipping exceeds 25 kcal/mol, rendering interconversion between conformers negligible at room temperature.
The tert-butyl carbamate and benzyl groups adopt equatorial orientations to minimize 1,3-diaxial strain. This arrangement positions the benzyl substituent perpendicular to the primary piperidine ring, reducing steric clashes with the Boc group. The ketone at C5 adopts a planar configuration, allowing optimal orbital overlap for resonance stabilization.
Conformational dynamics are further influenced by:
- Hydrogen bonding between the ketone oxygen and adjacent NH groups.
- Van der Waals interactions between the benzyl phenyl ring and the spiro scaffold.
- Torsional strain alleviation via spiro junction-induced rigidity.
These factors collectively stabilize a single dominant conformation, making the compound suitable for applications requiring predictable spatial arrangement.
Properties
IUPAC Name |
tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-20(2,3)26-19(25)23-12-9-18(24)21(16-23)10-13-22(14-11-21)15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRARNVPMCRKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131455 | |
| Record name | 1,1-Dimethylethyl 5-oxo-9-(phenylmethyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-58-7 | |
| Record name | 1,1-Dimethylethyl 5-oxo-9-(phenylmethyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159982-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 5-oxo-9-(phenylmethyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article examines the compound's biological activity, focusing on its antimicrobial and anticancer properties, as well as its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is C21H32N2O2, which includes a tert-butyl group, a benzyl group, and a carboxylate functional group. These structural elements contribute to its distinct chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H32N2O2 |
| Molecular Weight | 358.47 g/mol |
| CAS Number | 1159982-58-7 |
| Structure | Chemical Structure |
Antimicrobial Properties
Preliminary studies indicate that tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research has also highlighted the compound's anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. The compound's ability to interact with specific receptors or enzymes may contribute to its efficacy as an anticancer agent.
The unique structural features of tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate allow it to interact with various biological targets. These interactions may modulate enzyme activities or receptor functions, influencing cellular responses.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 25 µM, indicating its potential as a therapeutic agent in infectious diseases.
- Cancer Cell Line Studies : In another investigation involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. Apoptotic markers were elevated, suggesting that the compound triggers programmed cell death pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Positional Isomerism of Nitrogen Atoms
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) :
Oxidation State Modifications
Substituent Effects
Benzyl vs. Phenyl Substituents
- tert-Butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate: Features a phenyl group instead of benzyl.
Fluorinated Derivatives
- tert-Butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 1159982-61-2) :
- Incorporates fluorine atoms at position 3.
- Impact : Fluorine enhances metabolic stability and electronegativity, improving membrane permeability .
Preparation Methods
Detailed Preparation Method
A representative preparation method for diazaspiro compounds, adaptable to tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate, includes the following key steps:
- Starting Materials: N-Boc-protected piperidone derivatives or N-benzylpyrrolidinones.
- Epoxide Formation: Treatment with Corey–Chaykovsky reagent to form epoxide intermediates.
- Ring Opening: Thermal or nucleophilic ring opening of epoxides with arylamines or ammonia to yield aminoalcohols.
- Acylation: Reaction of aminoalcohols with acyl halides (e.g., 2-chloropropionyl chloride) to introduce acyl groups.
- Intramolecular Cyclization: Treatment with strong bases such as potassium tert-butoxide to induce spirocyclization, forming the diazaspiro ring.
- Deprotection and Substitution: Boc-deprotection followed by N-alkylation to install benzyl or other substituents.
- Catalytic Hydrogenation: Use of palladium on carbon (Pd/C) in methanol or THF to remove protecting groups or reduce intermediates as needed.
Specific Reaction Conditions and Steps
While precise conditions for tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate are scarce, analogous processes provide guidance:
| Step | Reaction | Reagents & Solvents | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | Epoxide formation from N-Boc-piperidone | Corey–Chaykovsky reagent, THF | Room temp | Several hours | Generates epoxide intermediate |
| 2 | Ring opening with arylamine or ammonia | Methanolic ammonia or amine | Elevated temp (e.g., 50-70°C) | Several hours | Forms aminoalcohol intermediate |
| 3 | Acylation | Acyl halide (e.g., 2-chloropropionyl chloride), ethyl acetate-water biphasic system | Room temp | Several hours | Introduces acyl group |
| 4 | Intramolecular cyclization | Potassium tert-butoxide, THF or acetonitrile | 0-25°C (sometimes higher) | 1-3 hours | Forms spirocyclic diazaspiro core |
| 5 | Boc deprotection | Acidic conditions (e.g., TFA in DCM) | Room temp | 1-2 hours | Removes Boc protecting group |
| 6 | N-alkylation (benzylation) | Benzyl halide, base (e.g., K2CO3) | Room temp | Several hours | Introduces benzyl substituent |
| 7 | Catalytic hydrogenation | Pd/C, methanol or THF | Room temp | 2-4 hours | Final purification and reduction |
Example from Patent Literature for Related Diazaspiro Compounds
A seven-step synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate illustrates a similar approach with detailed conditions:
| Step | Reaction | Reagents | Temperature (°C) | Time (hours) |
|---|---|---|---|---|
| 1 | Reaction of ethyl malonate in ethanol | Ethyl malonate, ethanol | 25-80 | 5 |
| 2 | Reduction with lithium borohydride | LiBH4, THF | 0-70 | 2.5 |
| 3 | Reaction with p-toluenesulfonyl chloride | p-TsCl, DCM | 25 | 12 |
| 4 | Ring closure with cesium carbonate | Cs2CO3, acetonitrile | 25-90 | 3 |
| 5 | Reduction with magnesium chips | Mg, methanol | 25-80 | 1 |
| 6 | Boc protection | Boc anhydride, DCM | 25 | 12 |
| 7 | Catalytic hydrogenation | Pd/C, methanol | 25 | 3 |
This method emphasizes the use of readily available raw materials, controlled reaction conditions, and steps amenable to scale-up for industrial production.
Research Findings and Yields
- The intramolecular cyclization using potassium tert-butoxide is a critical step that efficiently forms the spirocyclic core with good yields (often above 70% in analogous systems).
- Boc protection and deprotection steps provide selectivity and stability for intermediates.
- Palladium-catalyzed hydrogenation is effective for removing benzyl protecting groups or reducing intermediates without affecting the spirocyclic framework.
- Reaction times and temperatures are optimized to minimize side reactions and maximize yield.
- The overall synthetic route balances complexity and practicality, allowing for the introduction of diverse substituents such as benzyl groups at nitrogen sites to modulate biological activity.
Summary Table of Key Reagents and Conditions
| Reaction Step | Reagents | Solvent | Temperature | Time | Purpose |
|---|---|---|---|---|---|
| Epoxide formation | Corey–Chaykovsky reagent | THF | RT | Several hrs | Epoxide intermediate |
| Ring opening | Ammonia or arylamine | Methanol | 50-70°C | Several hrs | Aminoalcohol formation |
| Acylation | Acyl halide | Ethyl acetate/water | RT | Several hrs | Acyl group introduction |
| Cyclization | Potassium tert-butoxide | THF/MeCN | 0-25°C | 1-3 hrs | Spiro ring formation |
| Boc protection/deprotection | Boc anhydride / TFA | DCM | RT | 1-12 hrs | Protect/deprotect amines |
| N-Alkylation | Benzyl halide | Base (K2CO3) | RT | Several hrs | Benzyl substitution |
| Hydrogenation | Pd/C | Methanol or THF | RT | 2-4 hrs | Reduction/deprotection |
Q & A
Q. What techniques profile biological targets for this compound?
- Methods :
- Binding Assays : Radioligand displacement (e.g., H-labeled ligands for GPCRs) .
- Phosphoproteomics : SILAC-based quantification to identify kinase substrate modulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
